4,7-Dichlorobenzo[b]thiophene
Overview
Description
4,7-Dichlorobenzo[b]thiophene is a heterocyclic compound that belongs to the family of benzo[b]thiophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dichlorobenzo[b]thiophene can be synthesized through various methods. One common approach involves the AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or (t-butylsulfanyl)(ethynyl)thiophenes . This method provides a versatile route to produce benzo[b]thiophene derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylisothiocyanates, concentrated sulfuric acid, and other oxidizing or reducing agents .
Major Products Formed
The major products formed from these reactions include N1-(3,5-dichlorobenzothiophen-2-yl)-N4-substituted arylthiosemicarbazides and 2-(3’,5’-dichlorobenzothiophen-2’-yl)-5-arylamino-1,3,4-thiadiazoles .
Scientific Research Applications
4,7-Dichlorobenzo[b]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4,7-dichlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of branched-chain ketoacid dehydrogenase kinase, which plays a role in enhancing branched-chain amino acid catabolism . This interaction can lead to various physiological effects, depending on the specific application and context.
Comparison with Similar Compounds
4,7-Dichlorobenzo[b]thiophene can be compared with other similar compounds, such as:
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: This compound is also a benzo[b]thiophene derivative and has been studied for its potential as a branched-chain ketoacid dehydrogenase kinase inhibitor.
Thieno[3,2-b]thiophene: Another related compound that shares structural similarities and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4,7-dichloro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOIHBMZGPVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625070 | |
Record name | 4,7-Dichloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318463-07-9 | |
Record name | 4,7-Dichloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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